Puraquinonic acid

Description

Historical Discovery and Initial Characterization

Puraquinonic acid was first described in a 1997 publication by a team of researchers including Uta Becker, Gerhard Erkel, Timm Anke, and Olov Sterner. scispace.comibwf.de It was isolated during the screening of fungal metabolites for potential biological activity. scispace.com The initial characterization of this compound identified it as a novel compound that could induce differentiation in mammalian cells. scispace.comresearchgate.net

Specifically, their research demonstrated that this compound could induce the differentiation of 30–40% of human promyelocytic leukemia HL-60 cells into cells resembling granulocytes or monocytes/macrophages. scispace.comresearchgate.netresearchgate.net This effect was observed at a concentration of 380 μM. scispace.comresearchgate.netresearchgate.net In contrast, U-937 cells, another cell line blocked at a later stage of development, were significantly less affected at the same concentration. scispace.comresearchgate.netresearchgate.net This initial finding positioned this compound as a compound of interest for further investigation into cell differentiation processes. keio.ac.jp

Natural Sources and Isolation from Basidiomycetes (e.g., Mycena pura)

This compound is a secondary metabolite produced by the basidiomycete fungus Mycena pura. researchgate.netdokumen.pub This species, commonly known as the lilac bonnet, is a small mushroom found in deciduous and coniferous forests. organic-chemistry.org The compound was originally obtained from mycelial cultures of Mycena pura (Pers. ex Fr.). scispace.comresearchgate.netresearchgate.netucf.edu The isolation from these cultures allowed for the initial identification and subsequent structural elucidation of the molecule. scispace.comucf.edu Alongside this compound, another known antifungal metabolite, strobilurin D, was also isolated from the same fungal cultures. scispace.comresearchgate.netresearchgate.net

| Natural Source Profile: this compound | |

| Organism | Mycena pura (Pers. ex Fr.) |

| Kingdom | Fungi |

| Division | Basidiomycota |

| Common Name | Lilac Bonnet |

| Isolation Source | Mycelial Cultures |

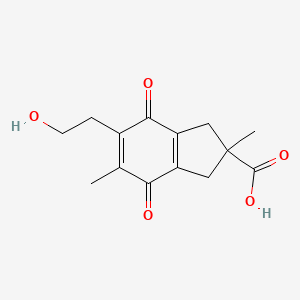

Unique Structural Features and Chemical Classifications

This compound is classified as a sesquiterpene, specifically a 12-norilludalane sesquiterpene. scispace.comdokumen.pub Its chemical structure is characterized by an indane backbone. nih.gov A significant and challenging feature of its structure is the presence of a quaternary stereocenter at the C-11 position. dokumen.pub The absolute configuration of the naturally occurring enantiomer has been determined to be (R)-puraquinonic acid. organic-chemistry.org

The molecule's full chemical name is (2R)-5-(2-Hydroxyethyl)-2,6-dimethyl-4,7-dioxo-2,3,4,7-tetrahydro-1H-indene-2-carboxylic acid. researchgate.net This complex structure, particularly the asymmetric quaternary carbon, has made it a subject of interest in the field of synthetic organic chemistry. dokumen.pubsci-hub.se

| Chemical Identity of this compound | |

| Chemical Class | Sesquiterpene |

| Sub-Class | 12-norilludalane |

| Core Structure | Indane |

| Key Feature | Quaternary Stereocenter at C-11 |

| Natural Configuration | (R)-(-)-Puraquinonic acid |

| Molecular Formula | C₁₄H₁₆O₅ |

Structure

3D Structure

Properties

Molecular Formula |

C14H16O5 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

5-(2-hydroxyethyl)-2,6-dimethyl-4,7-dioxo-1,3-dihydroindene-2-carboxylic acid |

InChI |

InChI=1S/C14H16O5/c1-7-8(3-4-15)12(17)10-6-14(2,13(18)19)5-9(10)11(7)16/h15H,3-6H2,1-2H3,(H,18,19) |

InChI Key |

VARWYGCUQOXJRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)CC(C2)(C)C(=O)O)CCO |

Synonyms |

2,3,4,7-tetraahydro-5-(2-hydroxyethyl)-2,6-dimethyl-4,7-dioxo-1H-indene-2-carboxylic acid puraquinonic acid |

Origin of Product |

United States |

Biosynthesis and Biogenesis of Puraquinonic Acid

Proposed Biosynthetic Pathways in Fungal Systems

While the specific biosynthetic pathway for puraquinonic acid has not been experimentally determined, its chemical structure strongly suggests it is a product of polyketide biosynthesis. Fungal polyketides are a large and diverse class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govwikipedia.org These enzymes iteratively condense simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA, to construct a poly-β-keto chain. wikipedia.org This linear chain then undergoes a series of modifications, including cyclization, aromatization, and tailoring reactions, to yield the final complex structure.

Given the indanone core and the substituted quinone moiety of this compound, it is hypothesized to be derived from a polyketide precursor. The general paradigm for the biosynthesis of aromatic polyketides in fungi involves a non-reducing PKS that catalyzes the formation of a polyketide chain, which then undergoes intramolecular cyclization and aromatization reactions. Subsequent modifications by tailoring enzymes, such as oxidoreductases and methyltransferases, would be required to generate the final this compound structure. However, without direct experimental evidence from Mycena pura, this remains a well-founded but speculative proposal.

Enzymatic Transformations and Key Enzymatic Steps in Biogenesis

The enzymatic transformations leading to this compound are currently unknown. Based on the general principles of fungal polyketide biosynthesis, several key enzymatic steps can be hypothesized:

Polyketide Synthase (PKS) activity: A Type I PKS is likely responsible for the assembly of the initial polyketide chain from acetyl-CoA and malonyl-CoA. nih.gov

Cyclization/Aromatization: One or more enzymes, potentially a domain within the PKS or a separate cyclase, would catalyze the cyclization of the polyketide chain to form the characteristic indanone ring system.

Oxidative modifications: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases or other oxidoreductases, would be necessary to form the quinone moiety and introduce hydroxyl groups.

Methylation: A methyltransferase enzyme would be required to add the methyl group present on the quinone ring.

The precise sequence and nature of these enzymatic steps are yet to be determined. The characterization of these enzymes would necessitate the identification and functional analysis of the genes encoding them.

Genetic Determinants and Biosynthetic Gene Cluster Hypothesis

In fungi, the genes encoding the enzymes for a specific secondary metabolic pathway are typically clustered together on the chromosome. nih.gov This "biosynthetic gene cluster" (BGC) facilitates the coordinated regulation of the pathway. It is highly probable that the genes for this compound biosynthesis are organized in such a cluster in the genome of Mycena pura.

A typical BGC for a polyketide would include the PKS gene, as well as genes for tailoring enzymes (e.g., oxidases, methyltransferases) and a transcription factor that regulates the expression of the entire cluster. To date, the genome of Mycena pura has not been fully sequenced and analyzed with the specific aim of identifying the this compound BGC. researchgate.net The identification and characterization of this gene cluster would be a critical step in understanding the genetic basis of this compound production and would provide the necessary tools for elucidating the functions of the individual enzymes in the pathway.

Chemical Synthesis and Methodologies for Puraquinonic Acid and Analogs

Strategies for Total Synthesis of Puraquinonic Acid

The approaches to this compound can be broadly categorized into racemic and enantioselective syntheses. Early efforts focused on producing the racemic mixture, while later, more sophisticated routes were devised to access the molecule in an enantiomerically pure form, which was crucial for determining the absolute configuration of the natural product.

The first total syntheses of (±)-puraquinonic acid laid the groundwork for future stereoselective endeavors. These initial routes established key methods for constructing the indane framework and introducing the necessary functional groups.

One of the earliest syntheses began with 2-methyl-1,4-benzenediol, which was acylated with α-chloroisobutyroyl chloride. researchgate.net Treatment with aluminum chloride then induced an intramolecular Friedel-Crafts reaction to form an indanone derivative. This intermediate was further elaborated to a substituted indane carboxylic acid, which upon oxidation, yielded racemic this compound. researchgate.netresearchgate.net

Another notable racemic synthesis commenced from 2,5-dimethoxybenzoic acid. figshare.comacs.orgnih.gov This pathway involved the formation of an isochroman (B46142) intermediate, which was then converted to an indanone derivative. A key step in this sequence was a Nazarov cyclization, which effectively constructed the five-membered ring of the indane core, leading to the racemic natural product. figshare.comacs.orgnih.gov

A more contemporary strategy has employed a palladium-catalyzed C(sp³)–H activation/arylation reaction. This method allows for the direct formation of the indane skeleton and has been successfully applied to produce racemic this compound, alongside related (nor)illudalane sesquiterpenes like deliquinone and russujaponol F from a common intermediate. researchgate.net

| Starting Material | Key Reactions | Reference(s) |

| 2-Methyl-1,4-benzenediol | Acylation, Intramolecular Friedel-Crafts, Oxidation | researchgate.netresearchgate.net |

| 2,5-Dimethoxybenzoic acid | Isochroman formation, Nazarov cyclization | figshare.comacs.orgnih.gov |

| Common Phenylacetic Acid Derivative | Pd-catalyzed C(sp³)–H arylation | researchgate.net |

The primary challenge in any enantioselective synthesis of this compound is the creation of the C2 quaternary stereocenter, whose chirality is dictated by structural differences far from the center itself. acs.org Several elegant solutions to this problem have been reported.

The Clive group established the absolute configuration of natural (-)-puraquinonic acid as (R) through an enantioselective synthesis of its dextrorotatory enantiomer. acs.orgnih.gov Their strategy relied on the temporary introduction of a chiral center at the adjacent C3 position. The synthesis began with an asymmetric aldol (B89426) reaction to create an optically pure alcohol. nih.govacs.org This was followed by a crucial ring-closing metathesis (RCM) to form a five-membered ring and a subsequent diastereoselective radical cyclization of a derived bromo acetal. nih.govacs.orgrsc.orgrsc.org This cyclization step constructed the quaternary center with its stereochemistry controlled by the temporary C3 center, which was later removed. rsc.org

A concise enantioselective synthesis of (R)-puraquinonic acid was developed by the Gleason group. nih.gov Their key innovation was a spiroalkylation method using a chiral bicyclic sulfonyl lactam as a chiral auxiliary. This approach allowed for the late-stage, stereoselective installation of the α-quaternary carbon stereocenter onto a biselectrophilic substrate under phase-transfer conditions. This methodology resulted in one of the shortest syntheses of the natural product to date. nih.gov

Baudoin and coworkers reported an enantioselective synthesis using a palladium-catalyzed C(sp³)–H arylation. researchgate.net The stereocontrol of the quaternary center was achieved through a matched combination of a chiral substrate and a chiral catalyst, enabling the efficient synthesis of the (S)-configured this compound. researchgate.net

Formal syntheses, which culminate in a known intermediate that has previously been converted to the final natural product, provide alternative and often more efficient routes to key building blocks.

The Takao group reported a formal synthesis of (R)-(-)-puraquinonic acid. keio.ac.jp Their approach centered on an asymmetric [3+2] cycloaddition reaction to construct the crucial all-carbon quaternary stereocenter in an enantioselective manner. keio.ac.jporganic-chemistry.org This work provides a novel and efficient entry point to the chiral indane core of this compound.

Enantioselective Total Synthesis Approaches

Key Synthetic Transformations and Mechanistic Considerations

The diverse strategies for synthesizing this compound have relied on a range of powerful chemical transformations. The construction of the quaternary stereocenter and the methods for ring formation are of particular mechanistic interest.

The creation of the C2 all-carbon quaternary stereocenter is the stereochemical linchpin of any asymmetric synthesis of this compound.

Substrate-Controlled Radical Cyclization: The Clive synthesis ingeniously uses a temporary stereocenter at C3 to direct the formation of the C2 quaternary center. An optically pure allylic alcohol, generated via an asymmetric aldol reaction and ring-closing metathesis, is converted into a Stork bromo acetal. nih.govacs.org The subsequent 5-exo-trig radical cyclization proceeds to form a cis-fused bicyclic lactol ether. rsc.org The stereochemistry of the newly formed C2 center is thus directly dictated by the pre-existing stereocenter at C3, which is later removed via a Barton-McCombie deoxygenation. acs.orgrsc.org

Auxiliary-Controlled Spiroalkylation: The Gleason synthesis employs a chiral auxiliary to achieve stereocontrol. nih.gov A chiral bicyclic sulfonyl lactam is used to create a chiral nucleophile from a biselectrophilic substrate. This is achieved via a spiroalkylation under biphasic conditions with a phase-transfer catalyst, followed by reductive cleavage and alkylation, which sets the quaternary stereocenter with high diastereoselectivity. nih.gov

Asymmetric Catalysis: The Takao formal synthesis utilizes an asymmetric [3+2] cycloaddition, a powerful method for constructing five-membered rings with control over stereochemistry. keio.ac.jporganic-chemistry.org This catalytic approach offers an efficient way to generate the chiral indane core. Similarly, the Baudoin synthesis uses a chiral palladium catalyst in a C-H activation reaction to set the stereocenter. researchgate.net

Desymmetrization: The desymmetrization of a prochiral precursor represents another strategic approach. Research has explored the development of efficient enantioselective transformations of key intermediates to introduce the quaternary carbon center via desymmetrization, highlighting the potential of this method for the synthesis of this compound. kaist.ac.kr

Cyclization reactions are fundamental to building the bicyclic indane core of this compound.

Control of Stereochemistry and Diastereoselectivity

The synthesis of this compound presents a significant stereochemical challenge, primarily centered on the construction of its single C2 quaternary stereocenter. collectionscanada.gc.casci-hub.se The absence of an adjacent stereocenter to direct reactions makes controlling the absolute configuration a complex task. Researchers have developed several sophisticated strategies to overcome this hurdle, ensuring high levels of stereochemistry and diastereoselectivity.

A prominent and reliable strategy involves the use of chiral auxiliaries . These temporary chiral scaffolds guide the stereochemical outcome of key bond-forming reactions. One successful approach employs bicyclic thioglycolate lactams to direct the asymmetric formation of the quaternary carbon center through enolate alkylation. sci-hub.sebac-lac.gc.ca This method is noteworthy because its stereocontrol does not depend on the steric bulk of the substituents at the α-position, offering a general and practical route. bac-lac.gc.cagrafiati.com Similarly, Oppolzer's camphorsultam has been effectively used as a chiral auxiliary in phosphine-catalyzed [3+2] cycloaddition reactions, achieving high to excellent diastereoselectivities in the formation of cyclopentene (B43876) precursors to this compound. nih.govfigshare.comorganic-chemistry.orgkeio.ac.jp

Asymmetric catalysis provides an alternative, more atom-economical approach. A highly stereoselective [3+2] cycloaddition, catalyzed by phosphines, has been developed for the asymmetric synthesis of cyclopentene compounds that feature the required all-carbon quaternary stereocenter. nih.govfigshare.comkeio.ac.jp Another catalytic method involves a Pd(0)-catalyzed C(sp³)–H arylation, where the stereochemistry of the quaternary center is governed by a matched pairing of the chiral substrate and the catalyst. researchgate.netresearchgate.net

Other innovative strategies include:

Ring-Closing Metathesis (RCM) and Radical Cyclization: In these routes, the chirality of the quaternary carbon is controlled by a temporary, adjacent asymmetric center that is introduced early in the synthesis and removed at a later stage. researchgate.netresearchgate.netrsc.org

Nazarov Cyclization: This electrocyclic reaction has been employed to construct the five-membered indane ring system from acyclic precursors like 2,5-dimethoxybenzoic acid, establishing the core structure upon which the stereocenter is built. researchgate.netresearchgate.netnih.gov

Mannich Reaction: The stereoselective addition of α,α-disubstituted lithium enolates, derived from bicyclic thioglycolate lactams, to imines has been used to form β-amino acid derivatives with high yield and diastereoselectivity, which can then be converted to the target structure. bac-lac.gc.cagrafiati.com

Table 1: Methodologies for Stereocontrol in this compound Synthesis

| Method | Key Principle | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Chiral Auxiliary (Alkylation) | Use of a removable chiral group (bicyclic thioglycolate lactam) to direct enolate alkylation. | Bicyclic thioglycolate lactams, Lithium enolates | sci-hub.se, bac-lac.gc.ca, grafiati.com |

| Chiral Auxiliary (Cycloaddition) | Use of Oppolzer's camphorsultam to control diastereoselectivity in a [3+2] cycloaddition. | Oppolzer's camphorsultam, Phosphine catalysts | nih.gov, figshare.com, organic-chemistry.org |

| Asymmetric Catalysis | Phosphine-catalyzed [3+2] cycloaddition of alkynoates and alkenes. | Phosphines, Oppolzer's camphorsultam | nih.gov, keio.ac.jp, keio.ac.jp |

| Radical Cyclization | Use of a temporary adjacent stereocenter to guide the formation of the quaternary center. | Ring-closing metathesis catalysts | researchgate.net, rsc.org |

| Nazarov Cyclization | Electrocyclic ring closure to form the indane five-membered ring. | Lewis acids, Brønsted acids | researchgate.net, researchgate.net, nih.gov |

| C-H Arylation | Pd-catalyzed coupling with a matched chiral substrate and catalyst combination. | Pd(0) catalysts | researchgate.net, researchgate.net |

Strategic Functionalization of Indane and Quinone Moieties

The assembly of the complete this compound molecule requires precise methods for constructing the indane core and installing the reactive quinone functionality.

Construction of the Indane Moiety: The bicyclic indane skeleton is a central feature of this compound. Several synthetic routes build this core structure through different cyclization strategies:

Intramolecular Friedel-Crafts Acylation: A classic method where an appropriate acyl precursor is cyclized under acidic conditions (e.g., triflic acid) to form the indanone moiety, which serves as a key intermediate. researchgate.net

Nazarov Cyclization: As mentioned previously, this pericyclic reaction is a powerful tool for forming the cyclopentanone (B42830) ring of the indane system from divinyl ketones. researchgate.netnih.gov

Metathesis and Cycloaddition: A tandem sequence involving a ring-closing cross-metathesis (RCM) followed by a Diels-Alder cycloaddition can efficiently generate the dihydroindene system. bac-lac.gc.cagrafiati.com

C-H/C-H Coupling: Modern palladium-catalyzed methods enable the direct cyclative coupling of C(sp³)–H and C(sp²)–H bonds to construct indane motifs from simple aliphatic acid precursors, offering a highly efficient and atom-economical approach. nih.govchemrxiv.org

Functionalization of the Quinone Moiety: The quinone ring is typically installed in the later stages of the synthesis due to its reactivity. This is often achieved through the oxidation of a more stable precursor, such as a hydroquinone (B1673460) or a protected derivative.

Oxidation of Precursors: A common strategy involves the synthesis of a hydroquinone dimethyl ether, which is subsequently demethylated and oxidized to the final quinone. acs.org Fremy's salt is a classic reagent for this type of oxidation. bac-lac.gc.cagrafiati.com

Radical Addition/Alkylation: The direct alkylation of a quinone precursor is a key step in some synthetic routes. Persulfate-mediated quinone alkylation has been shown to be effective. researchgate.netacs.org A more recent development is the direct C-H functionalization of quinones with various boronic acids, using catalytic silver(I) nitrate (B79036) and a persulfate co-oxidant. nih.govnih.gov This method is scalable and proceeds under mild conditions, allowing for the late-stage introduction of substituents. nih.gov

Curtius Rearrangement: In one elegant approach, the quinone is formed via a sequence involving a Curtius rearrangement of an acyl azide (B81097) to an isocyanate, which is then further manipulated and oxidized to yield the quinone ring. bac-lac.gc.cagrafiati.com

Synthesis of this compound Analogs and Derivatives for Research

Design Principles for Structural Variation and Exploration

The synthesis of this compound analogs is driven by the need to understand the structure-activity relationship (SAR) of this and related natural products. acs.org By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. Design principles are often guided by the structures of related fungal metabolites. For instance, studies on compounds like fomannoxin and fomajorin S suggest that the toxicity and biological activity can be attributed to specific combinations of an aromatic ring, a carbonyl or carboxyl group, and a lipophilic side chain. acs.org For fomajorin S, the 2-methylindan-2-acid moiety was identified as crucial for its activity. acs.org

Late-stage functionalization via C-H activation is a powerful strategy for creating diverse analogs that would be difficult to access through traditional multi-step syntheses. researchgate.net This allows for the direct modification of the core structure, enabling a more rapid exploration of the chemical space around the natural product.

Methodologies for Diverse Analog Synthesis

The efficient synthesis of a library of analogs often relies on convergent strategies where a common intermediate is elaborated into multiple final products.

Common Intermediate Approach: Synthetic routes have been designed to produce a key intermediate that can be diverted to synthesize not only this compound but also related natural products like deliquinone and russujaponol F. researchgate.netresearchgate.netacs.org This approach is highly efficient for generating a family of related compounds for comparative biological evaluation.

Flexible Routes: Synthetic pathways that proceed via versatile intermediates, such as indan-1-ones, allow for the creation of analogs with varied methylation and oxygenation patterns on the aromatic ring. researchgate.net

Modern Catalytic Methods: Advanced catalytic reactions, such as the cationic Rh(I)-catalyzed diyne-alkyne cyclotrimerization, have been employed to concisely synthesize advanced precursors, streamlining the path to various analogs. wvu.edu

Evaluation of Synthetic Route Efficiency and Scalability

Table 2: Comparison of Selected Total Syntheses of this compound

| Enantiomer | Key Strategy | Step Count (from commercial material) | Overall Yield | Reference |

|---|---|---|---|---|

| (R)-Puraquinonic Acid | Spiroalkylation, Bicyclic sulfonyl lactam | 8 pots | 14% | researchgate.net |

| (-)-Puraquinonic Acid | Bicyclic lactam auxiliary, RCM/Diels-Alder | 14 steps | 21% | grafiati.com |

| (±)-Puraquinonic Acid | Nazarov Cyclization | Not specified | Not specified | researchgate.net, nih.gov |

| This compound Ethyl Ester | Common intermediate with Deliquinone | Not specified | Not specified | acs.org |

Molecular and Cellular Biological Activities of Puraquinonic Acid

Mechanisms of Cellular Differentiation Induction

A key area of research for Puraquinonic acid is its role as an inducer of cellular differentiation. dokumen.pub This process, where a less specialized cell becomes a more specialized cell type, is a critical area of study, especially in the context of leukemia, where cancer cells fail to differentiate properly. organic-chemistry.orgbac-lac.gc.caualberta.ca

Induction of Differentiation in Specific Cell Lines (e.g., HL-60 Promyelocytic Leukemia Cells)

This compound has been identified as a novel inducer of both morphological and physiological differentiation in mammalian cells. researchgate.netscispace.comresearchgate.net Research has specifically highlighted its effects on the human promyelocytic leukemia cell line, HL-60. researchgate.netscispace.comresearchgate.netorganic-chemistry.org When treated with this compound at a concentration of 380 μM, approximately 30–40% of HL-60 cells are induced to differentiate into cells resembling granulocytes or monocytes/macrophages. researchgate.netscispace.comresearchgate.net

Interestingly, the differentiation-inducing effect of this compound appears to be cell-line specific. researchgate.netscispace.com In studies using the U-937 cell line, which represents a later stage of hematopoietic development, the compound showed a much lesser effect at the same concentration. researchgate.netscispace.comresearchgate.net This suggests that the activity of this compound may be dependent on the specific developmental stage of the cell.

| Cell Line | Concentration of this compound | Observed Effect | Reference |

|---|---|---|---|

| HL-60 (Promyelocytic Leukemia) | 380 μM | 30–40% of cells differentiate into granulocyte- or monocyte/macrophage-like cells. | researchgate.netscispace.comresearchgate.net |

| U-937 (Histiocytic Lymphoma) | 380 μM | Affected to a much lesser extent compared to HL-60 cells. | researchgate.netscispace.comresearchgate.net |

Modulation of Cellular Pathways and Signaling Networks Underlying Differentiation

While the ability of this compound to induce differentiation in HL-60 cells is established, the precise molecular pathways and signaling networks it modulates to achieve this effect are not yet fully elucidated in the available literature. The differentiation of leukemia cells is a complex process that can be influenced by various signaling pathways. For instance, some therapeutic agents work by modulating key pathways like the mitogen-activated protein kinase (MAPK) pathway or the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.gov Further research is required to determine if this compound exerts its effects through these or other signaling cascades to promote the maturation of leukemia cells.

Investigation of Other Reported Biological Activities

Beyond its effects on cellular differentiation, preliminary research and the activities of structurally related compounds suggest that this compound may possess other valuable biological properties. researchgate.net

Antioxidant Properties and Reactive Oxygen Species Modulation

Quinones, the chemical class to which this compound belongs, are known for their ability to generate reactive oxygen species (ROS) and modulate redox signaling. researchgate.net This dual capacity to act as both an antioxidant and a pro-oxidant is a characteristic feature of many polyphenolic and quinone compounds. nih.gov The antioxidant activity of such compounds is often evaluated through their ability to scavenge free radicals, a property that can be assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. mdpi.comui.ac.id While direct studies on the antioxidant capacity of purified this compound are not extensively detailed, the known activities of related quinone derivatives suggest this is a plausible area of activity. researchgate.net

Anti-inflammatory Properties and Immunomodulation

Compounds with quinone structures are often investigated for their anti-inflammatory effects. researchgate.net Inflammation is a complex biological response involving various cellular pathways, including the production of inflammatory mediators like nitric oxide (NO) and cytokines such as interleukins. nih.govplos.org Some natural compounds exert anti-inflammatory effects by inhibiting the production of these mediators. researchgate.net For example, the marine alkaloid halichlorine, another complex natural product, is noted for inhibiting the induction of vascular cell adhesion molecule 1, which is relevant to inflammatory diseases. ualberta.ca Although specific studies detailing the anti-inflammatory mechanisms of this compound are limited, the bioactivity of related compounds suggests this as a potential therapeutic property. researchgate.net

Antimicrobial Properties against Microbial Strains

The illudalane sesquiterpenes, a class of compounds that includes this compound, have been reported to possess antimicrobial activities. researchgate.net For instance, studies on other illudalane derivatives have shown activity against various microbial strains. researchgate.net Furthermore, a metabolite co-isolated with this compound from Mycena pura, strobilurin D, is known for its antifungal properties. scispace.com While this does not directly confirm the antimicrobial action of this compound itself, it points to the potential of compounds from this fungal source to inhibit microbial growth. ucf.edu The broad-spectrum antimicrobial activities of other natural products, ranging from antibacterial to antifungal effects, support the investigation of this compound in this context. uni-marburg.de

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) for this compound and its analogs is fundamental to understanding its mechanism of action and for guiding the development of new therapeutic agents. ontosight.ai Research in this area aims to identify the specific structural features responsible for the compound's biological effects and to see how altering its chemical structure impacts its activity.

Identification of Essential Structural Motifs for Biological Activity

The biological activity of this compound is intrinsically linked to its complex and unique chemical architecture. Scientific analysis has identified several key structural components that are considered crucial for its function. ontosight.ai

A Quinone Moiety: The 4,7-dioxo functionality makes this compound a member of the quinone class of compounds. This feature is often associated with the redox properties of molecules and can be critical for their biological interactions. acs.org

A Carboxylic Acid Group: The presence of a carboxylic acid at the C-2 position is a defining characteristic. ontosight.ai This group influences the molecule's polarity and solubility and provides a potential site for ionic interactions with biological targets.

A Hydroxyethyl Side Chain: A 5-(2-hydroxyethyl) side chain is another key feature. ontosight.ai The hydroxyl group offers a potential point for hydrogen bonding, which could be vital for receptor binding or enzymatic interactions.

An Asymmetric Quaternary Carbon: The carbon atom at the C-2 position is a chiral and quaternary stereocenter, meaning it is bonded to four other non-hydrogen atoms. researchgate.networdpress.com The specific three-dimensional arrangement (stereochemistry) of the substituents around this center is a significant challenge in its chemical synthesis and is believed to be important for its biological specificity. researchgate.netgrafiati.com The synthesis of the optically pure (+)-puraquinonic acid has been a focus of research, underscoring the importance of this specific stereoconfiguration. rsc.org

Together, these structural elements—the rigid indan (B1671822) core, the reactive quinone, and the strategically placed functional groups—create the unique pharmacophore of this compound responsible for its noted biological activities, such as the induction of cell differentiation in HL-60 promyelocytic leukemia cells. ontosight.aiacs.orgbaliparafoundation.com

Correlation between Chemical Modifications and Biological Response

Investigating how specific chemical changes to the this compound structure affect its biological potency is a key aspect of SAR studies. While the literature describes the synthesis of derivatives, detailed biological data comparing these derivatives to the parent compound are limited in the reviewed sources.

One specific modification reported in the literature is the conversion of the carboxylic acid group into an ethyl ester, yielding This compound Ethyl Ester . acs.orgacademictree.org This modification neutralizes the negative charge of the carboxylate group and increases the molecule's lipophilicity, which can have significant effects on its absorption, distribution, metabolism, and ultimately, its interaction with molecular targets. However, a direct comparison of the biological activity of the ethyl ester with this compound was not found in the provided search results.

While direct SAR data for this compound is sparse, studies on analogous compounds provide insight into the types of modifications that can influence activity. For instance, in studies on quinic acid, another natural product, the conversion of the carboxylic acid to various amides and the acetylation of hydroxyl groups were shown to significantly modulate its inhibitory activity against NF-κB. nih.gov This suggests that the carboxylic acid and hydroxyl functionalities of this compound are prime targets for future derivatization to explore the SAR and potentially enhance its therapeutic properties.

The following table summarizes the parent compound and a known derivative.

| Compound Name | Modification from this compound | Biological Response Correlation |

| This compound | Parent Compound | Induces differentiation of HL-60 cells. acs.org |

| This compound Ethyl Ester | Esterification of the C-2 carboxylic acid. acs.org | Comparative biological activity data not available in the reviewed sources. |

In Silico Modeling and Computational Analysis for SAR

The use of in silico modeling and computational chemistry provides powerful tools for predicting and explaining the structure-activity relationships of bioactive molecules. These methods can simulate the interaction between a compound and its biological target, helping to rationalize why certain structural features are essential for activity and guiding the design of new, more potent analogs.

However, a review of the available literature indicates that dedicated computational studies focusing specifically on the SAR of this compound are not extensively reported. While the synthesis of this compound and its derivatives is a topic of interest, keio.ac.jporganic-chemistry.org detailed in silico analyses such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, or molecular dynamics simulations applied directly to this compound are not prominent in the searched results.

Despite the lack of specific studies on this compound, computational approaches are widely used for structurally related compounds. For example, computational docking studies have been employed to guide the design of inhibitors for various enzymes. grafiati.comresearchgate.net Docking allows researchers to predict the binding mode and affinity of a ligand to the active site of a protein, offering insights into the interactions required for biological activity. researchgate.net Similar in silico methods have been applied to other natural product derivatives to rationalize their antioxidant properties or to screen for potential anticancer activity. researchgate.netmdpi.com The application of such computational tools to this compound in the future could be invaluable for identifying its precise molecular targets and for designing novel analogs with improved pharmacological profiles.

Advanced Analytical Chemistry and Spectroscopic Characterization of Puraquinonic Acid

Sophisticated Spectroscopic Techniques for Structure Elucidation and Confirmation (beyond basic ID)

The structural architecture of Puraquinonic acid is unequivocally established through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide a detailed picture of the molecule's carbon skeleton, the connectivity of its atoms, and its precise elemental composition.

Two-dimensional (2D) NMR experiments are particularly powerful for elucidating complex structures. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. HSQC maps direct one-bond correlations between protons and the carbons they are attached to, while HMBC reveals longer-range correlations (over two to four bonds), which is critical for piecing together the molecular framework, especially around the quaternary carbon center. chiraltech.comeijppr.com The analysis of related illudalane sesquiterpenes frequently utilizes a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to confirm their structures. chromatographyonline.comresearchgate.net

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula with high confidence. For (-)-Puraquinonic acid, the experimentally determined mass aligns precisely with the calculated value, confirming its molecular formula as C₁₄H₁₄O₄. nih.gov

The spectroscopic data for synthetic (-)-Puraquinonic acid are consistent with those reported in the literature, providing definitive structural confirmation.

Table 1: Spectroscopic Data for (-)-Puraquinonic Acid

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ (ppm): 1.39 (s, 3H), 2.19 (s, 3H), 2.89 (d, J=16.5 Hz, 1H), 3.00 (d, J=16.5 Hz, 1H), 3.61 (t, J=6.0 Hz, 2H), 4.29 (t, J=6.0 Hz, 2H), 6.70 (s, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 20.3, 24.3, 40.4, 48.9, 58.6, 60.9, 118.0, 137.9, 140.2, 149.3, 182.1, 187.9, 204.5 |

| HRMS (ESI) | Calculated for C₁₄H₁₃O₄ [M-H]⁻: 245.0819; Found: 245.0814 |

Data sourced from a comparative analysis of synthetic and literature values. nih.gov

Chromatographic Methods for Purity Assessment and Isolation of Isomers

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound samples and for isolating it from reaction mixtures or natural extracts. nih.gov Given the acidic nature and polarity of the molecule, reversed-phase HPLC is a commonly employed method.

A typical setup involves a stationary phase, such as a C8 or C18 silica (B1680970) column, which separates compounds based on their hydrophobicity. nih.govasm.orgnih.gov The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, often containing a small percentage of an acid modifier such as formic acid or acetic acid to ensure sharp peak shapes for the carboxylic acid moiety. researchgate.netnih.gov Detection is commonly performed using a UV detector, as the quinone and aromatic functionalities of this compound absorb UV light.

While specific isomers of this compound beyond enantiomers are not commonly discussed, HPLC is a powerful tool for separating any potential structural isomers or impurities that may arise during synthesis. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to effectively separate compounds with a range of polarities. asm.orgnih.gov

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Value / Type |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm or 265 nm) |

| Temperature | Ambient or controlled (e.g., 35-40 °C) |

These are representative parameters based on methods for similar organic acids. nih.govasm.orgkoreascience.kr

Techniques for Enantiomeric Excess Determination and Chiral Analysis

This compound possesses a single stereocenter at the C-2 position, meaning it exists as a pair of enantiomers. Distinguishing between and separating these enantiomers is critical, as they may have different biological activities. The natural form of the compound is (-)-Puraquinonic acid, which has been determined to have the (R) configuration. chiraltech.comacs.org

Chiral HPLC is the definitive method for determining the enantiomeric excess (% ee) of a this compound sample. nih.govresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. For acidic compounds like this compound, anion-exchange type CSPs, such as CHIRALPAK QN-AX or QD-AX, are highly effective. chiraltech.com These columns feature quinine (B1679958) or quinidine (B1679956) derivatives as chiral selectors. chiraltech.comnih.gov Alternatively, polysaccharide-based chiral columns or those designed for separating carboxylic acids, such as the SUMICHIRAL OA series, can be used. scas.co.jp

Another approach involves adding a chiral counter-ion, like quinine, to the mobile phase in a standard reversed-phase HPLC setup. asianpubs.org This forms transient diastereomeric ion-pairs that can be separated on an achiral column. The determination of enantiomeric excess is achieved by comparing the peak areas of the two enantiomers in the resulting chromatogram.

Table 3: Approaches for Chiral HPLC Analysis of this compound

| Method | Chiral Stationary Phase (CSP) / Principle | Typical Mobile Phase |

|---|---|---|

| Direct Chiral HPLC | Anion-exchanger CSP (e.g., CHIRALPAK QN-AX/QD-AX) | Methanol/Acetonitrile with acidic/basic additives |

| Direct Chiral HPLC | Polysaccharide-based CSP (e.g., Daicel CHIRALCEL/CHIRALPAK series) | Hexane/Isopropanol mixtures or other standard solvents |

| Chiral Ion-Pairing | Achiral RP column (e.g., C18) with a chiral counter-ion (e.g., quinine) in the mobile phase | Dichloromethane/Cyclohexane with quinine and acetic acid |

Information synthesized from general principles of chiral chromatography for acidic compounds. chiraltech.comnih.govasianpubs.org

Quantitative Analytical Methods for Research Samples

Accurate quantification of this compound in research samples, such as cell culture media or reaction aliquots, is essential for detailed studies. Validated quantitative methods, typically based on HPLC with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), provide the necessary sensitivity and specificity.

For a quantitative HPLC-UV method, a calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations. The peak area from the chromatogram is plotted against the concentration, and the resulting linear regression equation is used to determine the concentration of this compound in unknown samples. koreascience.kr The method is validated by assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). koreascience.krajrconline.org

LC-MS offers higher sensitivity and selectivity, making it ideal for analyzing complex matrices or very low concentrations. researchgate.netnih.gov In this technique, the HPLC separates the components of the sample, which are then ionized and detected by a mass spectrometer. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the instrument can be set to detect only the specific mass-to-charge ratio of this compound and its fragments, significantly reducing background noise and improving detection limits. nih.gov An internal standard—a known amount of a structurally similar compound not present in the sample—is often added to improve the accuracy and precision of the quantification.

Table 4: Key Parameters for a Validated Quantitative HPLC-UV Method

| Validation Parameter | Description |

|---|---|

| Linearity (r²) | Measures how well the calibration curve fits a straight line (typically >0.99). |

| Accuracy (% Recovery) | Measures the closeness of the measured value to the true value, often assessed by spiking a blank sample with a known amount. |

| Precision (% RSD) | Measures the closeness of repeated measurements under the same conditions (repeatability) or different conditions (intermediate precision). |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

These parameters are standard for method validation according to international guidelines. koreascience.krajrconline.org

Future Research Directions and Challenges in Puraquinonic Acid Research

Development of More Convergent and Sustainable Synthetic Routes

The chemical synthesis of Puraquinonic acid presents a significant challenge, primarily due to the presence of a sterically hindered quaternary stereocenter at the C-2 position. ualberta.caontosight.ai This center's asymmetry is dictated by structural features located far from the center itself, complicating enantioselective synthesis. ualberta.ca Early synthetic routes, while successful in producing the racemic compound, often involved lengthy, linear sequences. acs.org

Nazarov Cyclization : Used to construct the five-membered ring from an indanone derivative. researchgate.netacs.orgnih.gov

Ring-Closing Metathesis (RCM) : Employed to form the cyclic structure. researchgate.netualberta.canih.gov

Radical Cyclization : Utilized to generate the quaternary carbon center. researchgate.netualberta.cakeio.ac.jp

Diels-Alder Reactions : A powerful tool for ring formation, particularly inverse electron demand Diels-Alder cascades using thiophene (B33073) S,S-dioxides, which has been applied to the collective synthesis of related illudalane sesquiterpenes. researchgate.netacs.org

(3+2) Cycloaddition : A highly stereoselective method developed for the asymmetric synthesis of cyclopentene (B43876) structures containing all-carbon quaternary stereocenters, which has been applied in a formal synthesis of (R)-(−)-puraquinonic acid. researchgate.netacs.org

A significant challenge remains the late-stage, stereocontrolled installation of the quaternary center. concordia.ca Developing robust and scalable methods that achieve high yields and enantioselectivity is a critical goal for enabling further biological study and potential commercial application.

| Synthetic Strategy | Key Transformation | Purpose | Reference(s) |

| Nazarov Cyclization | Electrocyclic ring closure of a divinyl ketone | Forms the cyclopentanone (B42830) ring of the indane core | researchgate.netacs.orgnih.gov |

| Ring-Closing Metathesis | Alkene metathesis | Closes the five-membered ring | researchgate.netualberta.canih.gov |

| Radical Cyclization | Intramolecular radical addition | Creates the quaternary stereocenter | researchgate.netualberta.cakeio.ac.jp |

| Diels-Alder Cascade | Inverse electron demand [4+2] cycloaddition | Constructs the substituted benzene (B151609) ring | researchgate.netacs.org |

| (3+2) Cycloaddition | Phosphine-catalyzed reaction of alkynoates | Asymmetric synthesis of the cyclopentene ring | researchgate.netacs.org |

Comprehensive Elucidation of Complete Biosynthetic Pathways and Enzymes

While this compound is known to be a fungal metabolite from Mycena pura, its complete biosynthetic pathway remains unelucidated. researchgate.netacs.org As a sesquiterpenoid, its biosynthesis is presumed to originate from the mevalonic acid (MVA) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net The key step in forming the characteristic illudalane skeleton is the cyclization of the C15 precursor, farnesyl diphosphate (FPP), catalyzed by a sesquiterpene cyclase.

A major challenge is the identification and characterization of the specific enzymes involved in the this compound pathway in Mycena pura. This includes the specific sesquiterpene cyclase that forms the initial illudalane scaffold and the subsequent tailoring enzymes (e.g., oxidoreductases, transferases) that modify the scaffold to produce the final quinone structure. In some related fungal metabolites, it is uncertain whether the final steps are enzymatic or the result of non-enzymatic processes like auto-oxidation, a challenge that must be addressed. mdpi.com

Future research should involve a combination of genomics, transcriptomics, and enzymology. Sequencing the genome of Mycena pura could identify gene clusters responsible for secondary metabolite production. Heterologous expression of candidate genes in host organisms would allow for the functional characterization of the enzymes and the step-by-step reconstruction of the biosynthetic pathway. Understanding the biosynthesis could pave the way for biotechnological production of this compound or its precursors using engineered microorganisms, offering a more sustainable alternative to chemical synthesis.

In-depth Mechanistic Studies of Cellular and Molecular Interactions Beyond Phenotypic Observations

The most well-documented biological effect of this compound is its ability to induce the morphological and physiological differentiation of HL-60 leukemia cells into granulocyte- or monocyte/macrophage-like cells. researchgate.netscispace.com This phenotypic observation is the basis for its potential as an anti-leukemia agent. However, the underlying molecular mechanisms driving this differentiation are largely unknown. Research must now pivot from observing the cellular outcome to dissecting the specific molecular interactions and signaling pathways that this compound modulates.

A significant challenge lies in identifying the direct molecular target(s) of the compound. Quinone structures are often redox-active and can participate in cellular processes involving oxidative stress. ontosight.ai It is plausible that this compound's effects are mediated through the generation of reactive oxygen species or by interacting with cellular antioxidant systems. Furthermore, some cytotoxic illudalanes are known to act as alkylating agents via Michael addition, suggesting a potential mechanism of covalent modification of cellular nucleophiles like proteins or DNA. mdpi.com

Future investigations should employ modern chemical biology and proteomics approaches, such as:

Affinity chromatography using immobilized this compound to pull down binding proteins from cell lysates.

Thermal proteome profiling (TPP) to identify protein targets based on changes in their thermal stability upon compound binding.

Transcriptomic and proteomic analyses of treated cells to map the downstream signaling cascades affected by the compound. acs.org

Elucidating these mechanisms is crucial for understanding its mode of action, predicting potential off-target effects, and rationally designing more potent and selective analogs. ontosight.ai

Exploration of Novel Biological Targets and Research Applications in Non-Clinical Models

The current focus on this compound is primarily on its anti-leukemia potential. However, its unique structure and biological activity suggest it could have applications in other, non-clinical areas. A significant challenge is to screen for new activities and identify novel biological targets beyond those related to cancer.

Potential non-clinical research applications include:

Agrochemicals : Precursors to this compound, such as methylhydroquinone, are also used in the synthesis of agrochemical herbicides. researchgate.netnih.gov This connection suggests that this compound and its derivatives could be explored for their herbicidal or plant growth-regulating properties. There is a need for novel natural product-based agents to combat agricultural pests and diseases, such as the Tobacco Mosaic Virus (TMV). researchgate.netresearchgate.net

Antimicrobial Agents : Initial studies have suggested that this compound may possess antimicrobial properties, an area that warrants further investigation against a broad panel of bacteria and fungi. ontosight.ai

Cell Biology Research Tool : The ability of this compound to induce differentiation in a specific cell line makes it a valuable chemical probe for studying the complex processes of hematopoiesis and cellular development. scispace.com It can be used in non-clinical models to uncover new factors and pathways involved in cell fate decisions.

Insecticidal Agents : Related natural products, such as Conocarpan, have shown toxicity to mosquito larvae, suggesting a potential avenue for this compound in the development of new insecticides. ualberta.ca

Future research should involve broad-based screening of this compound in various biological assays relevant to agriculture and infectious disease. Exploring its effects on different non-mammalian model organisms could reveal entirely new biological functions and applications for this intriguing fungal metabolite.

Q & A

Q. What are the common laboratory strategies for synthesizing Puraquinonic acid, and how do they address stereochemical challenges?

this compound synthesis typically employs asymmetric catalysis and C(sp³)-H activation strategies. For example, Pd⁰-catalyzed enantioselective C–H arylation with chiral N-heterocyclic carbene ligands (e.g., IBiox L2) achieves stereochemical control, yielding indane intermediates with high enantiomeric excess (up to 96:4 er) . Key steps include late-stage oxidation using hypervalent iodine reagents (e.g., iodophenoxyacetic acid with Oxone) to stabilize benzoquinone intermediates, avoiding decomposition issues observed in earlier routes . Methodological refinements, such as pre-installing methyl groups early in the synthesis, mitigate challenges like radical methylation incompatibility with carboxylic acids .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of synthesized this compound?

Vibrational Circular Dichroism (VCD) and NOESY NMR are pivotal for determining absolute configurations, particularly for stereochemically complex intermediates. For instance, VCD analysis confirmed the (S)-configuration of key intermediates in enantioselective syntheses . High-performance liquid chromatography (HPLC) with chiral stationary phases and X-ray crystallography (when feasible) further validate enantiopurity. However, crystallinity issues with benzoquinone derivatives often necessitate alternative validation methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields between divergent routes to this compound?

Discrepancies in yield often arise from intermediate stability and reaction reproducibility. For example, radical bromination steps may suffer from irreproducible regioselectivity (e.g., 75% vs. inconsistent yields in alternative routes), requiring rigorous optimization of radical initiators and temperature . Comparative studies using kinetic profiling and computational modeling (e.g., DFT calculations) can identify rate-limiting steps, such as the hydrolysis of ester intermediates, guiding condition adjustments (e.g., switching from salcomine/O₂ to hypervalent iodine oxidation) .

Q. What methodologies optimize enantioselectivity in Pd-catalyzed C–H activation steps during this compound synthesis?

Enantioselectivity is enhanced through ligand design and solvent effects. Chiral NHCL1 ligands in Pd⁰-catalyzed C–H arylation achieve dr values up to 85:15, while IBiox ligands (e.g., L2) improve stereochemical outcomes to 87:13 dr . Solvent polarity adjustments (e.g., toluene vs. THF) and additive screening (e.g., NaHCO₃ for acid-sensitive intermediates) further refine selectivity. Recent advances in spiroalkylation methods also enable α-quaternary carbon construction with high stereocontrol, as demonstrated in (R)-puraquinonic acid syntheses .

Methodological and Reproducibility Considerations

Q. How should researchers design reproducible protocols for this compound synthesis, given its sensitivity to oxidative degradation?

Reproducibility requires meticulous documentation of:

- Intermediate handling : Storing benzoquinone derivatives at –20°C under inert atmospheres to prevent decomposition .

- Reagent purity : Using freshly distilled DMAD (dimethyl acetylenedicarboxylate) in cycloaddition steps to avoid side reactions .

- Catalyst activation : Pre-stirring Pd catalysts with ligands (e.g., IBiox L2) for 30 minutes to ensure active species formation . Referencing established protocols (e.g., Yakura-Konishi oxidation conditions) and providing raw spectral data in supplementary materials enhances transparency .

What frameworks guide the formulation of rigorous research questions on this compound’s bioactivity or mechanistic studies?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) are effective. For example:

- Population: Cancer cell lines with differential PTP (protein tyrosine phosphatase) expression.

- Intervention: Dose-dependent effects of this compound on LAR PTP inhibition.

- Comparison: Selectivity vs. other phosphatases (e.g., CDC25B).

- Outcome: IC₅₀ values under physiologically relevant conditions . This approach ensures alignment with gaps in existing literature, such as its role in cell differentiation .

Data Contradiction and Validation

Q. How can conflicting reports about this compound’s ester saponification feasibility be reconciled?

Early routes struggled with ester hydrolysis on benzoquinone derivatives due to oxidative degradation . Later studies prioritized saponification before oxidation, utilizing NaOH/MeOH at 0°C to preserve acid-sensitive quinones. For instance, saponification of methyl ester intermediates followed by Yakura-Konishi oxidation achieved 82% yield over two steps, resolving prior irreproducibility . Cross-referencing synthetic timelines (e.g., stability tests under varying pH/temperature) and mechanistic studies (e.g., monitoring by in-situ IR) further clarify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.